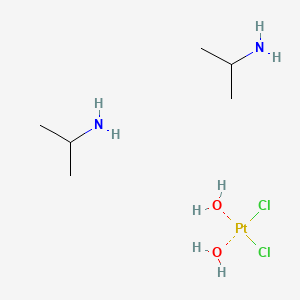

Dichloroplatinum;propan-2-amine;dihydrate

Description

Historical Context and Evolution of Platinum Chemotherapeutics

The journey of platinum drugs in cancer therapy began with the groundbreaking work of Barnett Rosenberg and his team, who observed that an electric field generated by platinum electrodes could inhibit the division of Escherichia coli bacteria. oncopedia.wiki This unexpected finding was later attributed to the formation of platinum complexes, specifically cis-diamminedichloroplatinum(II), or cisplatin (B142131). oncopedia.wiki Following this discovery, cisplatin entered clinical trials in the early 1970s and was approved for clinical use in 1978, revolutionizing the treatment of testicular, ovarian, and bladder cancers. oncopedia.wikimedicalnewstoday.comyoutube.com

Despite its remarkable efficacy, the clinical utility of cisplatin was hampered by significant side effects. This prompted a concerted effort to develop second-generation platinum analogs with an improved therapeutic index. nih.govoncopedia.wiki This research led to the development of carboplatin (B1684641), which exhibited a similar spectrum of activity to cisplatin but with reduced toxicity, and was approved in the 1980s. medicalnewstoday.comoncopedia.wiki The success of these first- and second-generation drugs spurred further research into new platinum complexes with different mechanisms of action and the ability to overcome resistance. nih.gov

Overview of Platinum(II) and Platinum(IV) Complexes

Platinum-based anticancer agents are broadly categorized into Platinum(II) and Platinum(IV) complexes, distinguished by the oxidation state of the central platinum atom. nih.govnih.gov

Platinum(II) Complexes: Cisplatin, carboplatin, and oxaliplatin (B1677828) are all examples of square planar Pt(II) complexes. nih.govwikipedia.org These compounds are relatively reactive and are believed to exert their cytotoxic effects by binding to DNA, forming crosslinks that disrupt DNA replication and transcription, ultimately leading to programmed cell death (apoptosis). medicalnewstoday.comnih.govdrugbank.com The general mechanism involves the hydrolysis of the chloride or carboxylate leaving groups, allowing the platinum to bind to nitrogen atoms on purine (B94841) bases in DNA. researchgate.net

Platinum(IV) Complexes: In contrast, Pt(IV) complexes possess an octahedral geometry and are kinetically more inert. nih.gov This increased stability is a key feature of their design, as they are considered prodrugs. nih.govnih.gov The underlying principle is that these less reactive Pt(IV) compounds can be administered and distributed throughout the body with potentially fewer off-target interactions. Once inside the cell, they are designed to be reduced to their active Pt(II) counterparts, which then proceed to damage DNA in a manner similar to cisplatin. nih.govscirp.org This "reduction hypothesis" is a central concept in the development of Pt(IV) chemotherapeutics. scirp.org

Positioning of Iproplatin as a Distinct Platinum(IV) Agent

Iproplatin, with the chemical formula cis, trans, cis-[PtCl₂(OH)₂((CH₃)₂CHNH₂)₂], emerged from the extensive search for less toxic and more effective platinum anticancer agents. scirp.org As a Pt(IV) complex, it was designed to be a prodrug, offering the potential for improved pharmacological properties compared to its Pt(II) counterparts. nih.govscirp.org A significant advantage of Iproplatin is its high water solubility, which simplifies its formulation and administration. nih.govscirp.org

Preclinical studies indicated that Iproplatin was less prone to deactivation by biological reducing agents compared to other early Pt(IV) candidates like ormaplatin. nih.gov This was attributed to the presence of hydroxide (B78521) axial ligands, which were thought to allow for a more favorable distribution in the body before reduction to the active cytotoxic species. nih.gov

Significance of Iproplatin in Advancing Platinum Drug Design

Iproplatin holds a notable place in the history of platinum drug development, not for achieving widespread clinical use, but for the valuable insights it provided. It was one of the most extensively studied Pt(IV) complexes in clinical trials, with numerous studies conducted from Phase I to Phase III. nih.govmdpi.com These trials provided crucial data on the in vivo behavior of Pt(IV) prodrugs in humans. nih.govnih.gov

The investigation of Iproplatin reinforced the "reduction hypothesis," as studies detected the corresponding Pt(II) metabolite, cis-[PtCl₂((CH₃)₂CHNH₂)₂], in the plasma and urine of patients who had received the drug. scirp.orgnih.gov This provided direct evidence of the in vivo reduction of a Pt(IV) complex to its active form. The extensive research into Iproplatin's pharmacology and metabolism helped to shape the ongoing development of more advanced Pt(IV) prodrugs, including those designed for oral administration and targeted delivery. nih.govscirp.org

Interactive Data Tables

Table 1: Key Properties of Iproplatin

| Property | Value |

| Chemical Formula | C₆H₂₀Cl₂N₂O₂Pt |

| Molecular Weight | 418.22 g/mol |

| IUPAC Name | Dichloroplatinum;propan-2-amine;dihydrate |

| Synonyms | CHIP, NSC-256927 |

| Oxidation State | +4 |

| Geometry | Octahedral |

Source: PubChem CID 429536, NCI Drug Dictionary cancer.govnih.gov

Table 2: Comparison of Selected Platinum-Based Drugs

| Drug | Oxidation State | Geometry | Key Feature |

| Cisplatin | +2 | Square Planar | First-generation, broad activity |

| Carboplatin | +2 | Square Planar | Second-generation, reduced toxicity |

| Oxaliplatin | +2 | Square Planar | Third-generation, active in cisplatin-resistant lines |

| Iproplatin | +4 | Octahedral | Prodrug, high water solubility |

Source: Nature Reviews Cancer, The Next Generation of Platinum Drugs nih.govnih.gov

Properties

Molecular Formula |

C6H22Cl2N2O2Pt |

|---|---|

Molecular Weight |

420.24 g/mol |

IUPAC Name |

dichloroplatinum;propan-2-amine;dihydrate |

InChI |

InChI=1S/2C3H9N.2ClH.2H2O.Pt/c2*1-3(2)4;;;;;/h2*3H,4H2,1-2H3;2*1H;2*1H2;/q;;;;;;+2/p-2 |

InChI Key |

DQSHQBDTHGZRSN-UHFFFAOYSA-L |

Canonical SMILES |

CC(C)N.CC(C)N.O.O.Cl[Pt]Cl |

Origin of Product |

United States |

Coordination Chemistry and Advanced Structural Analysis of Iproplatin

Unique Octahedral Configuration of Iproplatin as a Platinum(IV) Complex

Iproplatin is distinguished as a platinum(IV) complex, a feature that dictates its three-dimensional structure. pcbiochemres.com Unlike many other platinum-based compounds used in various applications, Iproplatin adopts an octahedral geometry. pcbiochemres.comwikipedia.org This configuration involves a central platinum atom symmetrically surrounded by six ligands, which are atoms or groups of atoms, defining the vertices of an octahedron. wikipedia.org This specific arrangement is a direct consequence of the d²sp³ hybridization of the platinum(IV) ion's orbitals. rsc.org The resulting low-spin d⁶ configuration in an octahedral field contributes to the kinetic stability of the complex. nih.gov

Comparison with Square Planar Platinum(II) Geometries

The octahedral geometry of Iproplatin stands in stark contrast to the square planar geometry characteristic of platinum(II) complexes like cisplatin (B142131) and carboplatin (B1684641). pcbiochemres.comresearchgate.net Platinum(II) complexes are d⁸ metal ions, and their square planar arrangement makes them more susceptible to ligand substitution reactions. nih.gov This increased reactivity is a key factor in their biological mechanism of action. nih.gov In contrast, the octahedral structure of Pt(IV) complexes like Iproplatin renders them more kinetically inert. nih.govnih.gov This reduced reactivity can influence how the compound interacts within a biological system, making it less prone to premature reactions before reaching its target. pcbiochemres.com

The difference in geometry also has implications for the types of isomers that can be formed. While square planar complexes can exist as cis and trans isomers, the octahedral geometry of Iproplatin allows for a greater variety of stereoisomers. wikipedia.org

Role of Axial Hydroxide (B78521) Ligands in Iproplatin

The presence of these axial ligands is a key differentiator from the square planar Pt(II) compounds and offers a site for potential modification to alter the compound's properties. rsc.orgnih.gov The nature of these axial ligands can influence factors such as the compound's lipophilicity and its reduction potential, which is the tendency to gain electrons and be converted to a platinum(II) species. nih.govnih.gov

Theoretical and Computational Chemistry Approaches

To gain a deeper understanding of the molecular and electronic properties of Iproplatin, researchers have employed a range of theoretical and computational chemistry methods. These approaches provide insights that complement experimental data.

Density Functional Theory (DFT) Studies on Molecular Structure and Electronic Properties

NBO (Natural Bond Orbital) analysis, performed using DFT, provides information about charge distribution, orbital interactions, and the nature of the chemical bonds within the Iproplatin molecule. pcbiochemres.com This analysis can reveal details about the electron donor-acceptor interactions between the platinum center and its ligands. pcbiochemres.com

Quantum Chemical Parameter Analysis

Computational studies on Iproplatin have also focused on calculating various quantum chemical parameters to predict its reactivity and stability. pcbiochemres.com These parameters, derived from DFT calculations, include:

Energy Gap (HOMO-LUMO gap): The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of a molecule's chemical reactivity and kinetic stability. A larger energy gap generally implies lower reactivity. pcbiochemres.com

Electron Affinity: This parameter measures the energy change when an electron is added to a neutral atom or molecule to form a negative ion. pcbiochemres.com

Ionization Energy: This is the energy required to remove an electron from a gaseous atom or molecule. pcbiochemres.com

By analyzing these parameters, researchers can make predictions about the behavior of Iproplatin in chemical reactions. pcbiochemres.com

| Quantum Chemical Parameter | Description |

| Energy Gap (HOMO-LUMO) | The energy difference between the highest occupied and lowest unoccupied molecular orbitals, indicating chemical reactivity. |

| Electron Affinity | The energy released when an electron is added to a neutral molecule. |

| Ionization Potential | The energy required to remove an electron from a molecule. |

| Chemical Hardness (η) | A measure of resistance to deformation or change in electron distribution. |

| Chemical Softness (S) | The reciprocal of chemical hardness, indicating the ease of electron cloud distortion. |

| Electrophilicity (ω) | A measure of the ability of a molecule to accept electrons. |

This table provides an interactive overview of key quantum chemical parameters analyzed in the study of Iproplatin.

Nuclear Magnetic Resonance (NMR) Parameter Calculations for Structural and Dynamic Insights

Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters provide valuable information for confirming the structure and understanding the dynamic behavior of Iproplatin. pcbiochemres.compcbiochemres.com Methods like the Gauge-Including Atomic Orbital (GIAO) method are used to calculate NMR chemical shifts (isotropic and anisotropic) for the different nuclei in the molecule, such as ¹H, ¹³C, ¹⁵N, and ¹⁹⁵Pt. pcbiochemres.comnih.gov

By comparing the calculated NMR parameters with experimental data, scientists can validate the proposed structure of Iproplatin and gain insights into intermolecular interactions. pcbiochemres.comnih.gov These calculations have been instrumental in solving structural problems and studying the changes in species concentration over time. pcbiochemres.com

| Nucleus | Calculated NMR Parameter | Significance |

| ¹H | Chemical Shift (δ) | Provides information about the chemical environment of hydrogen atoms. |

| ¹³C | Chemical Shift (δ) | Elucidates the carbon skeleton of the organic ligands. |

| ¹⁵N | Chemical Shift (δ), Coupling Constants | Offers insights into the coordination of nitrogen-containing ligands to the platinum center. |

| ¹⁹⁵Pt | Chemical Shift (δ) | Directly probes the electronic environment of the platinum nucleus. |

This interactive table summarizes the key NMR parameters and their significance in the structural analysis of Iproplatin.

NBO Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the interactions between molecules, providing detailed insights into bonding and electronic delocalization. pcbiochemres.commdpi.com For Iproplatin, NBO analysis, particularly at the B3LYP/6-31G* level of theory, has been instrumental in elucidating the nature of its intermolecular interactions with biological targets such as amino acids and the organic bases of DNA. pcbiochemres.compcbiochemres.com

The analysis quantifies the stabilization energy associated with charge transfer between a donor NBO and an acceptor NBO. mdpi.com In the context of Iproplatin's interactions, this typically involves the transfer of electron density from a filled lone pair orbital of an electron-donating atom (like oxygen or nitrogen on a DNA base) to an empty, anti-bonding orbital of Iproplatin, or vice-versa. pcbiochemres.com The results of these quantum mechanical computations indicate the structural, energy, bonding, and electron interaction properties that dictate the reactivity of the Iproplatin drug. pcbiochemres.com

Research findings from theoretical studies show that the interaction between Iproplatin and the organic bases cytosine and thymine (B56734) results in the most stable complex. pcbiochemres.compcbiochemres.com This stability is a key factor in its mechanism of action. When Iproplatin interacts with an amino acid, for instance, the energy gap in the resulting drug-amino acid complex is reduced relative to the Iproplatin molecule alone, which corresponds to an increase in the molecule's reactivity. pcbiochemres.compcbiochemres.com The effect of these stabilizing interactions is enhanced by a decrease in the energy level of the electron acceptor and an increase in the energy level of the electron donor. pcbiochemres.com

In similar platinum complexes, NBO analysis has identified specific interactions, such as N-H⋯Pt, where the donor NBO is the filled lone pair of the Platinum atom and the acceptor is the anti-bonding σ* N-H orbital. mdpi.com The hybrid Pt orbitals involved in these interactions are composed of dxy, dxz, and s atomic orbitals. mdpi.com The strength of these interactions can be quantified by the second-order perturbation energy, E(2), with higher values indicating a stronger interaction. mdpi.com

Below is a table summarizing the conceptual findings from NBO analysis on Iproplatin and related platinum complexes.

| Interacting Species | Key Findings from NBO Analysis | Significance |

| Iproplatin and DNA Bases | The complex formed between Iproplatin and the organic bases cytosine and thymine is identified as the most stable state. pcbiochemres.compcbiochemres.com | Suggests a preferential binding mechanism, which is crucial for its anticancer activity. |

| Iproplatin and Amino Acids | Interaction leads to a decreased energy gap in the complex compared to the lone Iproplatin molecule. pcbiochemres.compcbiochemres.com | A smaller energy gap correlates with higher reactivity, indicating that interaction with amino acids can activate the drug. pcbiochemres.com |

| General Pt(II) Complexes | Second-order interaction energies, E(2), for N-H⋯Pt interactions range from 3.894 to 4.061 kJ/mol. mdpi.com | Quantifies the strength of specific non-covalent interactions contributing to the overall stability of the complex. mdpi.com |

Solvent Effect on Reactivity and Stability via Theoretical Computations

The stability and reactivity of Iproplatin are significantly influenced by its environment, particularly the solvent. pcbiochemres.compcbiochemres.com Theoretical computations, including Density Functional Theory (DFT) methods, are employed to investigate these solvent effects. pcbiochemres.comdntb.gov.ua Such studies often perform calculations for the molecule in the gas phase and in the presence of various solvents to compare structural and electronic properties. pcbiochemres.com

The choice of solvent is critical, as polar solvents can play a substantial role in the reactivity of polar compounds like Iproplatin. pcbiochemres.compcbiochemres.com Water, being a highly polar solvent, can provide a reactivity preference that closely mimics the solution phase found in biological systems. pcbiochemres.com Theoretical studies have performed thermodynamic function and vibrational frequency calculations in both gas and solvent phases to understand the role of solvation. pcbiochemres.com For example, the adsorption energy of a reaction involving Iproplatin was found to be -0.1241 Kcal/mol in the gas phase and -0.564 Kcal/mol in the solvent phase, indicating the reaction is exothermic and can proceed in both environments. pcbiochemres.com

Quantum chemical studies have investigated the effect of solvents on Iproplatin's structural, electronic, and spectroscopic properties. dntb.gov.ua These analyses examine how key bond lengths and angles change in different solvent environments. Vibrational analysis of Pt–Cl and Pt–OH bonds, in particular, provides insight into how the solvent affects the stability of these crucial linkages. researchgate.net The stability of platinum complexes is a critical factor, as it is closely related to processes like hydrolysis. pcbiochemres.com Pt(IV) complexes like Iproplatin are generally more resistant to substitution reactions and hydrolysis compared to their Pt(II) counterparts, which can reduce side effects. pcbiochemres.comresearchgate.net However, they must be reduced to the active Pt(II) form within the cell to exert their cytotoxic effects. mdpi.com

The table below presents data from theoretical computations on Iproplatin, highlighting the influence of the surrounding medium on its properties.

| Parameter | Gas Phase | Solvent Phase (Water) | Significance |

| Adsorption Energy (Kcal/mol) | -0.1241 | -0.564 | Demonstrates that the presence of a solvent can make reactions more energetically favorable. pcbiochemres.com |

| Reactivity | Lower | Higher | The reactivity of a molecule is related to its energy gap; polar solvents can alter electronic properties to increase reactivity. pcbiochemres.compcbiochemres.com |

| Stability | High | Subject to Solvation Effects | While inherently more stable than many Pt(II) drugs, the solvent can influence hydrolytic pathways and activation. pcbiochemres.comresearchgate.net |

Synthetic Methodologies and Chemical Derivatization of Iproplatin and Analogues

General Synthetic Routes for Platinum(IV) Complexes from Platinum(II) Precursors

The synthesis of platinum(IV) complexes predominantly involves the oxidation of a stable platinum(II) precursor. This approach is favored because the kinetic inertness of the Pt(IV) center makes direct ligand substitution reactions challenging. nih.gov The choice of the Pt(II) starting material is crucial, as its structure is retained in the equatorial plane of the resulting octahedral Pt(IV) complex. nih.gov Therefore, the synthesis strategy begins with the preparation of the desired square-planar Pt(II) complex.

A common method for preparing cis-configured Pt(II) complexes, which are precursors to many clinically evaluated Pt(IV) agents, is the Dhara method. nih.govresearchgate.net This procedure often starts with potassium tetrachloroplatinate(II) (K₂PtCl₄). nih.govresearchgate.net To ensure the formation of the cis-isomer, the chloride ligands are typically replaced by iodide ions, which have a strong trans-effect, directing the incoming amine ligands to a cis position. nih.govresearchgate.net The resulting cis-diiodo-diammineplatinum(II) complex is then converted to the dichloro analogue.

Once the Pt(II) precursor is obtained, it is oxidized to form the Pt(IV) complex. This oxidation adds two axial ligands, transforming the square-planar geometry into an octahedral one. Common oxidizing agents include hydrogen peroxide (H₂O₂), which typically yields dihydroxido axial ligands, and halogens like chlorine (Cl₂), which result in dichloro axial ligands. nih.gov For instance, the reaction of a Pt(II) complex with H₂O₂ is a widely used method to introduce hydroxyl groups at the axial positions. nih.gov

The general synthetic scheme can be summarized as:

Synthesis of the desired square-planar Pt(II) complex, e.g., cis-[PtCl₂(Amine)₂].

Oxidation of the Pt(II) complex using an appropriate oxidizing agent (e.g., H₂O₂) to yield the octahedral Pt(IV) complex, e.g., cis,trans,cis-[PtCl₂(OH)₂(Amine)₂].

This modular approach allows for the systematic variation of both the equatorial and axial ligands to fine-tune the physicochemical and biological properties of the final Pt(IV) product.

Specific Synthesis of Iproplatin and Related Isopropylamine (B41738) Platinum Complexes

Iproplatin, with the chemical structure cis,trans,cis-[PtCl₂(OH)₂(isopropylamine)₂], is synthesized following the general principles outlined above. The synthesis begins with its platinum(II) analogue, cis-dichloro-bis(isopropylamine)platinum(II) (cis-[PtCl₂(iPrNH₂)₂]). nih.gov

The synthesis of the Pt(II) precursor involves the reaction of potassium tetrachloroplatinate(II) (K₂PtCl₄) with isopropylamine. nih.gov The sterically demanding nature of the isopropylamine ligands can influence the reaction, sometimes allowing for the isolation of the intermediate K[Pt(isopropylamine)Cl₃]. mdpi.com Subsequent reaction with another equivalent of isopropylamine yields the desired cis-[PtCl₂(iPrNH₂)₂] complex.

The crucial step in forming iproplatin is the oxidation of the Pt(II) center. This is achieved by treating cis-[PtCl₂(iPrNH₂)₂] with hydrogen peroxide (H₂O₂). nih.govnih.gov This reaction specifically adds two hydroxyl groups to the axial positions of the platinum complex, resulting in the formation of iproplatin. The successful oxidation and formation of the Pt-OH bonds can be confirmed by spectroscopic methods, such as Fourier-transform infrared (FTIR) spectroscopy, which shows a characteristic Pt-OH bending vibration. nih.gov

Synthetic Route for Iproplatin

| Step | Reactants | Product | Description |

|---|---|---|---|

| 1 | K₂PtCl₄ + 2 iPrNH₂ | cis-[PtCl₂(iPrNH₂)₂] | Synthesis of the Pt(II) precursor via ligand substitution. |

| 2 | cis-[PtCl₂(iPrNH₂)₂] + H₂O₂ | cis,trans,cis-[PtCl₂(OH)₂(iPrNH₂)₂] (Iproplatin) | Oxidation of the Pt(II) complex to the Pt(IV) complex, adding axial hydroxyl ligands. |

This synthetic pathway is also applicable to the creation of other related isopropylamine platinum complexes, where variations in the starting materials or reaction conditions can lead to different final products. For example, using different amines in the initial step can produce mixed-amine platinum(II) precursors, which can then be oxidized to novel Pt(IV) complexes. researchgate.net

Ligand Exchange Reactions and Stability Considerations

A key feature of platinum(IV) complexes like iproplatin is their kinetic inertness compared to their platinum(II) counterparts. mdpi.comsemanticscholar.org The octahedral d⁶ electronic configuration of Pt(IV) results in significantly slower ligand exchange rates. nih.govsemanticscholar.org This enhanced stability is a critical attribute, as it minimizes unwanted reactions with biomolecules in the bloodstream before the drug reaches its target, potentially reducing side effects. mdpi.comsemanticscholar.org

For iproplatin and similar Pt(IV) prodrugs, intracellular reduction to the corresponding Pt(II) species is considered a necessary step for activation. nih.gov This reduction process releases the axial ligands and generates the active square-planar Pt(II) complex, which can then bind to DNA, its primary pharmacological target. nih.gov The nature of both the equatorial and axial ligands has a significant influence on the reduction potential and kinetic stability of the Pt(IV) complex. acs.org

Studies have shown that Pt(IV) complexes with dicarboxylato equatorial ligands are generally more resistant to reduction than those with dichlorido ligands. acs.org Iproplatin, possessing two equatorial chloride ligands and two axial hydroxide (B78521) ligands, is less prone to premature reduction and deactivation by biological reducing agents like glutathione (B108866) compared to analogues with more labile axial ligands. nih.gov However, the ligand exchange kinetics of Pt(II) compounds are slow enough (in the order of minutes to hours) to be comparable with the timescale of cell division processes, which is thought to be a factor in their biological activity. nih.govsemanticscholar.org

The stability of the Pt-ligand bond is a balance of thermodynamic and kinetic factors. While the thermodynamic bond strength is that of a typical coordination bond, the slow kinetics of ligand exchange for Pt(II) and especially Pt(IV) confer a high degree of stability. nih.govsemanticscholar.org Inside the cell, the lower chloride concentration facilitates the aquation of the Pt(II) metabolite, where chloride ligands are replaced by water molecules. These aquated species are highly reactive and readily form covalent bonds with DNA bases. pcbiochemres.com

Factors Influencing Iproplatin Stability and Reactivity

| Factor | Influence | Implication |

| Oxidation State (Pt(IV)) | Kinetically inert, slow ligand exchange. mdpi.comsemanticscholar.org | High stability in plasma, reduced premature reactions. mdpi.com |

| Axial Ligands (-OH) | Influence reduction potential. nih.gov | Contribute to stability against premature deactivation. nih.gov |

| Equatorial Ligands (-Cl) | Faster reduction rates compared to carboxylato ligands. acs.org | Affects the ease of intracellular activation. |

| Intracellular Reduction | Conversion to active Pt(II) form. nih.gov | Essential for DNA binding and cytotoxic activity. |

Development of Novel Iproplatin Analogues and Derivatives

The development of novel analogues of iproplatin is a key strategy to improve upon its therapeutic profile. Modifications are typically made to either the axial or equatorial ligands to modulate properties such as lipophilicity, cellular uptake, and target specificity.

One major approach involves the derivatization of the axial hydroxyl groups of iproplatin. These positions are synthetically accessible for introducing new functionalities without altering the core cytotoxic Pt(II) moiety that is released upon reduction. For example, researchers have synthesized Pt(IV) prodrugs by attaching bioactive molecules, such as non-steroidal anti-inflammatory drugs (NSAIDs), to the axial positions. nih.gov This strategy aims to create dual-action drugs that combine the cytotoxic effect of platinum with the anti-inflammatory properties of the NSAID. Another innovative approach is the attachment of bis-organosilane ligands to the axial positions of iproplatin precursors, which can enhance cytotoxic activity and selectivity. nih.gov

Modification of the equatorial ligands is another avenue of exploration. Replacing the isopropylamine ligands or the chloride ligands can significantly impact the compound's biological activity and resistance profile. nih.gov The synthesis of Pt(II) complexes with mixed amines, such as one isopropylamine and another different amine, creates asymmetric precursors for novel Pt(IV) analogues. researchgate.net These changes in the equatorial plane can alter the steric and electronic properties of the complex, influencing its interactions with DNA and other biological molecules. nih.gov

Examples of Strategies for Iproplatin Analogue Development

| Modification Site | Strategy | Example Moiety | Desired Outcome | Reference |

| Axial Ligands | Conjugation of bioactive molecules | NSAIDs (e.g., aspirin) | Dual therapeutic action (cytotoxic + anti-inflammatory) | nih.gov |

| Axial Ligands | Attachment of functional groups | Bis-organosilanes | Improved cytotoxicity and selectivity | nih.gov |

| Equatorial Ligands | Use of mixed amines | Methylamine, Butylamine | Overcoming drug resistance, altering activity | researchgate.net |

| Equatorial Ligands | Replacement of chloride | Dicarboxylates | Increased stability, modified reduction kinetics | acs.org |

These synthetic efforts highlight the versatility of the Pt(IV) platform in creating a diverse library of compounds derived from the basic iproplatin structure, each with the potential for improved anticancer properties.

Cellular Uptake Mechanisms of Iproplatin

The entry of Iproplatin into cancer cells is a critical first step in its mechanism of action. Research into platinum complexes suggests that uptake is not governed by a single pathway but rather a combination of processes. For Platinum(IV) complexes like Iproplatin, which are generally more lipophilic than their Platinum(II) counterparts, the physicochemical properties play a significant role in traversing the cell membrane. nih.govmuni.cz

The prevailing hypothesis for the cellular entry of many Platinum(IV) complexes is passive diffusion across the lipid bilayer, driven by a concentration gradient. nih.govmuni.cz This energy-independent mechanism is supported by the increased lipophilicity of Pt(IV) compounds, which facilitates easier passage through the hydrophobic cell membrane compared to some more polar Pt(II) drugs. nih.govmdpi.com While much of the direct evidence is derived from studies of cisplatin (B142131) and other analogues, the principle extends to Iproplatin. researchgate.netfrontiersin.org The uptake of similar platinum complexes has been shown to be proportional to the administered concentration and not saturable, which are hallmarks of passive diffusion. nih.gov

The biophysical properties of the cell membrane are integral to the process of passive diffusion. The permeability of the lipid bilayer to platinum complexes is influenced by its lipid composition and fluidity. nih.govnih.gov Studies on model lipid bilayers have demonstrated that platinum compounds can induce changes in membrane fluidity, which in turn can alter permeability. nih.govresearchgate.net Specifically, some platinum(II) complexes have been shown to decrease membrane fluidity, particularly in membranes containing gel-phase lipids. nih.gov Alterations in membrane structure, such as an increase in lipid packing, could potentially reduce the intracellular accumulation of the drug, thereby limiting its cytotoxic effect. frontiersin.org The composition of the membrane, including cholesterol content and the types of phospholipids present, can affect the rate of diffusion. nih.govresearchgate.net

While passive diffusion is considered a major route of entry, evidence also suggests the involvement of carrier-mediated transport for some platinum drugs. nih.govmdpi.com For Iproplatin and other Pt(IV) complexes, this is an area of ongoing investigation. It is established that certain Pt(IV) drugs are not substrates for the high-affinity copper transporter 1 (hCtr1), a key entry route for cisplatin. nih.gov However, other protein transporters may play a role. nih.gov The solute carrier (SLC) family of transporters, particularly organic cation transporters (OCTs), have been implicated in the uptake of certain platinum-based drugs. nih.govmdpi.com Although the exact transporters for Iproplatin have not been fully elucidated, the possibility of a facilitated or active transport mechanism contributing to its cellular accumulation remains a subject of research. nih.gov

Bioreduction and Activation Processes of Iproplatin

Once inside the cell, the inert Pt(IV) core of Iproplatin must be reduced to its active, square-planar Pt(II) state to interact with its ultimate target, DNA. researchgate.netpcbiochemres.compcbiochemres.com This activation process is a critical determinant of the drug's efficacy.

Iproplatin functions as a prodrug, meaning it is administered in an inactive form and requires metabolic conversion to become pharmacologically active. nih.gov The central mechanism of activation is the intracellular reduction of the Pt(IV) center to a highly reactive Pt(II) species. researchgate.netnih.gov This reduction process involves the removal of the two axial ligands from the octahedral complex. researchgate.netnih.gov The resulting Pt(II) compound is then capable of forming covalent bonds and cross-links with DNA, leading to a failure of DNA replication and subsequent cell death. nih.govpcbiochemres.compcbiochemres.com The kinetic inertness of the Pt(IV) form is thought to reduce unwanted reactions before the drug reaches the tumor cells. researchgate.net

The intracellular environment is rich in reducing agents that can facilitate the activation of Iproplatin. Several endogenous molecules have been identified as key players in the bioreduction of Pt(IV) complexes. researchgate.netnih.gov

Key Intracellular Bioreductants for Pt(IV) Complexes

| Bioreductant | Role in Activation | Supporting Evidence |

|---|---|---|

| Ascorbate (B8700270) (Vitamin C) | A biological reductant capable of reducing Pt(IV) to Pt(II). nih.gov Its presence can enhance the efficacy of platinum-based chemotherapy. nih.gov | Studies have shown that in the presence of sodium ascorbate, Pt(IV) prodrugs can be reduced to their active Pt(II) forms. nih.gov |

| Glutathione (GSH) | A ubiquitous intracellular thiol that is a primary agent in the reduction of Pt(IV) complexes. researchgate.netchemrxiv.org | Research indicates that GSH can mediate the activation of Pt(IV) complexes. nih.gov Depletion of GSH has been shown to significantly increase the cytotoxicity of Iproplatin, suggesting GSH interferes with its activity, possibly through conjugation with the activated Pt(II) species. nih.gov |

| L-Cysteine | An amino acid containing a thiol group that can reduce Pt(IV) complexes. nih.gov | The reactivity of platinum compounds with the cysteine lateral chain is well-documented, suggesting its role in the intracellular processing of these drugs. nih.govnih.gov |

| L-Methionine | A sulfur-containing amino acid that can interact with platinum complexes. | While L-methionine can react with platinum compounds, some studies suggest it may decrease the rate of reaction with DNA, potentially acting as a deactivating agent rather than an activator. nih.govnih.gov Its precise role in the reductive activation of Iproplatin requires further clarification. |

Glutathione, in particular, appears to have a complex role. While it can activate the Pt(IV) prodrug, it can also detoxify the resulting active Pt(II) species by forming Pt-GSH conjugates, which are then removed from the cell. nih.govnih.gov This dual function highlights the delicate balance of intracellular redox chemistry that governs the ultimate effectiveness of Iproplatin.

An in-depth examination of the preclinical pharmacological profile of Iproplatin reveals a multi-faceted mechanism of action centered on its reductive activation and subsequent interaction with nuclear DNA. As a platinum(IV) prodrug, its biological activity is contingent upon its conversion to a cytotoxic platinum(II) species. This article elucidates the critical factors influencing this activation process and details the subsequent molecular and cellular events, from the formation of DNA adducts to the elicitation of cellular responses.

Molecular Mechanisms of Acquired and Intrinsic Resistance to Iproplatin

Overview of General Platinum Drug Resistance Mechanisms

The development of resistance to platinum drugs is a multifaceted process that allows cancer cells to survive exposure to these cytotoxic agents. frontiersin.orgsemanticscholar.org Key mechanisms include reduced intracellular accumulation of the drug, increased inactivation by intracellular detoxification systems, enhanced repair of drug-induced DNA damage, and alterations in cellular signaling pathways that govern cell death and survival. nih.govfrontiersin.orgjohnshopkins.edu

Resistance can be categorized into pre-target, on-target, post-target, and off-target mechanisms. semanticscholar.org Pre-target resistance involves processes that limit the amount of active drug reaching its primary target, DNA. This includes decreased cellular uptake and increased drug efflux, as well as inactivation by intracellular molecules. nih.govsemanticscholar.orgmedicineinnovates.com On-target resistance pertains to the cell's enhanced ability to repair platinum-DNA adducts. semanticscholar.org Post-target resistance involves alterations in the signaling pathways downstream of DNA damage, enabling cells to tolerate the lesions and evade apoptosis. semanticscholar.org Off-target resistance encompasses changes in cellular networks not directly linked to the DNA damage response. semanticscholar.org The emergence of a resistant phenotype is often the result of multiple mechanisms acting in concert. psu.edu

Role of Reduced Cellular Uptake in Resistance Phenotypes

A primary mechanism of resistance to platinum drugs is the decreased accumulation of the agent inside the cancer cell. nih.govmedicineinnovates.com For many platinum compounds, cellular entry is not solely dependent on passive diffusion but is also mediated by active transport proteins. nih.gov The copper transporter 1 (CTR1) has been identified as a major influx transporter for cisplatin (B142131), carboplatin (B1684641), and oxaliplatin (B1677828). frontiersin.orgmdpi.com Downregulation or degradation of CTR1 can significantly reduce drug uptake, leading to resistance. mdpi.com

Organic cation transporters (OCTs), such as OCT1, OCT2, and OCT3, also play a role in the transport of platinum drugs. nih.gov Altered expression or localization of these transporters can contribute to a resistant phenotype. frontiersin.org Furthermore, volume-regulated anion channels (VRACs) have been implicated in mediating cisplatin entry, and modulation of their activity can influence drug sensitivity. medicineinnovates.com While these transporters are well-studied for cisplatin, specific research detailing their direct role in the uptake of and resistance to iproplatin is less documented. However, given the structural similarities among platinum agents, it is plausible that similar uptake mechanisms are involved. Reduced drug accumulation has been observed in various cisplatin-resistant cell lines, sometimes by as much as 20-70%. nih.gov

Intracellular Drug Inactivation and Detoxification Pathways (e.g., Glutathione (B108866), Metallothioneins)

Once inside the cell, platinum drugs can be intercepted and neutralized by various intracellular molecules before they reach their DNA target. nih.govjohnshopkins.edu This detoxification is a critical component of pre-target resistance.

Glutathione (GSH): This tripeptide thiol is a key player in cellular detoxification. Elevated levels of glutathione are frequently observed in platinum-resistant cells. nih.gov GSH can directly bind to platinum agents, forming an inactive complex that is then exported from the cell, often via transporters like the multidrug resistance protein (MRP), also known as cMOAT or ABCC2. semanticscholar.orgpsu.edu

Metallothioneins (MTs): These are cysteine-rich, low-molecular-weight proteins involved in metal ion homeostasis and detoxification. Overexpression of metallothioneins can contribute to platinum drug resistance by sequestering the platinum atom, thereby preventing it from forming adducts with DNA.

Increased levels of these detoxifying agents effectively reduce the concentration of active drug available to inflict cytotoxic damage. nih.gov

Enhanced DNA Repair Mechanisms (e.g., Nucleotide Excision Repair (NER), DNA Mismatch Repair (MMR))

The primary cytotoxic mechanism of platinum drugs involves the formation of adducts on nuclear DNA, which disrupts DNA replication and transcription, ultimately triggering cell death. nih.govrsc.org Consequently, the cell's ability to repair this DNA damage is a crucial determinant of sensitivity or resistance. nih.govnih.gov

Nucleotide Excision Repair (NER): This is the main pathway responsible for removing bulky platinum-DNA adducts. nih.govnih.gov The NER pathway involves several proteins, including XPA, XPC, RPA, XPB, XPD, XPG, and the ERCC1-XPF nuclease complex, which work together to recognize, excise, and replace the damaged DNA segment. nih.gov Upregulation of NER pathway components, particularly the ERCC1 protein, is strongly associated with increased resistance to platinum agents in various cancers. nih.gov

DNA Mismatch Repair (MMR): The MMR system is primarily responsible for correcting base mismatches that occur during DNA replication. While a proficient MMR system can recognize certain types of platinum-DNA adducts and signal for apoptosis, a deficiency in MMR can paradoxically lead to tolerance of the DNA damage and thus contribute to resistance to cisplatin and carboplatin. frontiersin.orgnih.gov

Enhanced DNA repair capacity is considered one of the most significant factors in acquired resistance to platinum-based chemotherapy. frontiersin.org

Altered Cellular Processing of DNA Lesions

Beyond the direct repair of DNA adducts, resistance can also arise from alterations in the broader DNA Damage Response (DDR). nih.gov The DDR is a complex signaling network that senses DNA damage and coordinates cell cycle arrest, DNA repair, and, if the damage is irreparable, apoptosis. nih.govnih.gov

When platinum-DNA adducts are formed, the DDR is activated, leading to a pause in the cell cycle to allow time for repair. nih.gov In sensitive cells, overwhelming or persistent damage triggers apoptosis. However, in resistant cells, these signaling pathways can be rewired. For instance, alterations in key signaling proteins like p53 can uncouple the detection of DNA damage from the initiation of the apoptotic cascade. nih.gov This allows the cell to tolerate a higher burden of DNA lesions without undergoing programmed cell death, a state often referred to as DNA damage tolerance. nih.gov Furthermore, interactions between cancer cells and their microenvironment may also influence the outcome of chemotherapy by modulating these signaling pathways. nih.gov

Cross-Resistance Patterns with Other Platinum Agents (e.g., Cisplatin, Carboplatin)

An important clinical consideration for second-generation platinum analogs like iproplatin is their degree of cross-resistance with first-generation agents like cisplatin. Complete cross-resistance, where resistance to one drug confers resistance to another, can limit treatment options. nih.govresearchgate.net Carboplatin, for instance, generally shows full cross-resistance with cisplatin because they form identical DNA lesions. nih.govwjpls.org

However, studies have shown that iproplatin exhibits only partial cross-resistance with cisplatin. nih.govnih.gov In a human tumor clonogenic assay using fresh tumor samples, a notable lack of complete cross-resistance was observed. nih.govnih.gov This suggests that some tumors resistant to cisplatin may retain sensitivity to iproplatin. nih.govnih.gov

| Observation | Number of Paired Samples (N=53) |

|---|---|

| Sensitive to Cisplatin Alone | 6 |

| Sensitive to Iproplatin Alone | 8 |

| Sensitive to Both Drugs | 2 |

| Resistant to Cisplatin but Sensitive to Iproplatin | ~20% of Cisplatin-Resistant Samples |

This incomplete cross-resistance pattern indicates that iproplatin may have a distinct mechanism of action or cellular processing compared to cisplatin, potentially allowing it to overcome some cisplatin resistance mechanisms. nih.govnih.gov

Investigation of Gene Expression Changes Associated with Resistance

The development of drug resistance is fundamentally driven by changes in gene expression that alter cellular pathways. psu.edu Modern genomic techniques, such as RNA sequencing, have been used to identify genes associated with platinum resistance, primarily in cisplatin-resistant cell lines. nih.govnih.gov

Studies comparing sensitive and resistant ovarian cancer cell lines (A2780 and ACRP) revealed that a p53-inducible gene signature was activated in response to cisplatin in both cell types. nih.gov However, several genes were found to be differentially expressed between the sensitive and resistant cells, including GJA1 (encoding connexin 43) and TWIST1, which were highly upregulated in the resistant cells. nih.gov

In oral squamous cell carcinoma cell lines, analysis of cisplatin-resistant variants identified changes in the expression of genes related to cell adhesion molecules and proteoglycans in cancer pathways. nih.gov While these studies focus on cisplatin, the identified genes and pathways provide valuable candidates for investigating the molecular basis of iproplatin resistance and for developing strategies to circumvent it. nih.gov

Preclinical Efficacy Studies of Iproplatin

In Vitro Efficacy in Cancer Cell Lines

Comparative Activity across Various Cell Lines (e.g., Ovarian Carcinoma Cell Lines)

Iproplatin has been evaluated across a panel of human tumor cell lines, demonstrating a broad spectrum of cytotoxic activity. In a study utilizing a human tumor clonogenic assay on fresh surgical specimens from 63 patients with various non-hematological malignancies, including 17 ovarian cancers, iproplatin showed notable efficacy. When cells were exposed to concentrations of 1.0 µg/ml and 10 µg/ml, a cell kill of ≥70% was observed in six tumor samples with iproplatin, compared to two samples for cisplatin (B142131). nih.gov This suggests a potent cytotoxic effect in a subset of tumors.

In a disease-oriented approach focusing on ovarian carcinoma, iproplatin was tested alongside cisplatin, carboplatin (B1684641), and tetraplatin in eight human ovarian carcinoma cell lines. nih.gov The study reported significant variations in cytotoxicity for each drug across the different cell lines, highlighting the heterogeneity of response in ovarian cancer. nih.gov While specific IC50 values for iproplatin across this panel were not detailed in the referenced study, the findings underscore the importance of evaluating new platinum agents against a diverse range of cancer cell lines. The HX/62 and SKOV-3 tumor lines were identified as having a degree of intrinsic resistance to all four platinum agents, making them valuable models for assessing novel broad-spectrum platinum drugs. nih.gov

Table 1: In Vitro Activity of Iproplatin in a Human Tumor Clonogenic Assay This table is based on data from a study on fresh tumor samples and indicates the number of samples showing a specific level of cell kill at given concentrations.

| Drug | Concentration(s) | Number of Tumor Samples with ≥50% Cell Kill (out of 20) | Number of Tumor Samples with ≥70% Cell Kill (out of 20) |

| Iproplatin | 1.0 µg/ml & 10 µg/ml | Not specified | 6 |

| Cisplatin | 0.1 µg/ml & 1.0 µg/ml | Not specified | 2 |

| Carboplatin | 1.0 µg/ml & 10 µg/ml | Not specified | 3 |

| Spiroplatin | 0.1 µg/ml & 1.0 µg/ml | Not specified | 3 |

Studies on Cisplatin-Sensitive and Cisplatin-Resistant Cell Lines

A critical aspect of new platinum drug development is the ability to overcome resistance to established agents like cisplatin. Preclinical studies have shown that iproplatin may possess activity against cisplatin-resistant cancers. In a human tumor clonogenic assay involving 53 paired tumor samples, a striking lack of complete cross-resistance between cisplatin and iproplatin was observed. nih.gov Specifically, eight samples were sensitive to iproplatin alone, while six were sensitive to cisplatin alone, and only two were sensitive to both. nih.gov This finding suggests that approximately 20% of cisplatin-resistant tumor samples were sensitive to iproplatin. nih.gov

Effects of Temperature on Antiproliferative Activity and Cellular Accumulation in vitro

The combination of hyperthermia with chemotherapy is a strategy to enhance the cytotoxic effects of anticancer drugs. Studies have demonstrated that hyperthermia can significantly potentiate the in vitro cytotoxicity of iproplatin. In a study using the human ovarian adenocarcinoma cell line UACC-66, the combination of iproplatin with heat resulted in a synergistic effect at all temperatures tested above 37°C (38.5°C, 40°C, 41.5°C, and 43°C). nih.gov

A key finding was that for each 3°C increase in temperature, there was a tenfold decrease in the ID50 (the dose required to inhibit 50% of tumor colony-forming units) of iproplatin. nih.gov This indicates a substantial enhancement of its antiproliferative activity at elevated temperatures. The concentrations of iproplatin required to achieve 50%-70% inhibition of tumor colony formation were only 5% to 25% of those needed at a normal physiological temperature (37°C). nih.gov This potentiation of cytotoxicity provides a strong rationale for exploring the combination of iproplatin with localized hyperthermia in clinical settings. While the study did not specifically detail the effects on cellular accumulation, the enhanced cytotoxicity suggests that temperature may influence drug uptake or its interaction with cellular targets. nih.govamegroups.org

In Vivo Efficacy in Animal Models

Studies in Xenograft Models of Human Cancers (e.g., Ovarian Carcinoma)

The in vitro activity of iproplatin has been translated into in vivo efficacy in animal models. A disease-oriented approach using human ovarian carcinoma cell lines and their corresponding companion xenografts in mice demonstrated the antitumor activity of iproplatin. nih.gov Although the in vivo activity of iproplatin was noted to be less pronounced than that of cisplatin and carboplatin in these models, it still showed an effect. nih.gov

Comparative Analysis of Antitumor Activity with Established Platinum Drugs in vivo

Comparative in vivo studies are essential to position a new drug relative to existing standards of care. In a study comparing iproplatin with cisplatin and carboplatin against heterotransplanted human testicular cancer cell lines in nude mice, cisplatin demonstrated significantly stronger antitumor activity at equitoxic doses. researchgate.net While both iproplatin and carboplatin moderately retarded tumor growth, cisplatin led to a significant reduction in tumor volume in three out of the four cell lines tested. researchgate.net

In the context of ovarian carcinoma, a study utilizing companion xenografts of eight human ovarian carcinoma cell lines showed that the in vivo antitumor activity of iproplatin was less marked than that of cisplatin and carboplatin. nih.gov The translation from in vitro potency to in vivo efficacy was less consistent for the platinum(IV) drugs, including iproplatin, compared to the platinum(II) agents. nih.gov These findings suggest that while iproplatin is active, its in vivo antitumor efficacy in these specific models may be less robust than that of cisplatin.

Evaluation in Murine Models of Metastases (Excluding Toxicity Profiles)nih.gov

The preclinical assessment of iproplatin, a second-generation platinum analog, has included studies in murine models to determine its efficacy against metastatic disease. These investigations have sought to understand the compound's ability to inhibit the spread of cancer cells from a primary tumor to distant organs, a critical factor in oncologic outcomes.

One notable study investigated the antitumor effects of iproplatin on human urinary bladder and prostatic cancers grown in nude mice. nih.gov In this research, both tumor models, designated as NM-B-1 (bladder) and PRO-1 (prostate), were found to be sensitive to iproplatin. nih.gov The study demonstrated a comparable tumor-regression effect between iproplatin and its parent compound, cisplatin, although at different dose levels. nih.gov While this study focused on the regression of the primary xenografted tumors, it laid the groundwork for understanding the general anticancer activity of iproplatin, a prerequisite for its potential antimetastatic effects.

Further research delved into the comparative activity of iproplatin and other platinum compounds. An in vitro study utilizing a human tumor clonogenic assay on fresh surgical specimens provided insights into the potential spectrum of activity. This assay, which measures the ability of individual cancer cells to proliferate and form colonies, showed that iproplatin was active against a range of tumor types, including ovarian and breast cancers. Notably, the study highlighted a lack of complete cross-resistance between cisplatin and iproplatin, suggesting that tumors resistant to cisplatin might still respond to iproplatin. Specifically, approximately 20% of cisplatin-resistant tumor samples demonstrated sensitivity to iproplatin. While not a direct measure of antimetastatic efficacy in vivo, these findings were significant as they suggested a different mechanism of action or cellular uptake that could potentially translate to activity against metastatic cells that have developed resistance to conventional therapies.

The following table summarizes the comparative in vitro sensitivity of tumor samples to cisplatin and iproplatin:

| Tumor Response Category | Number of Paired Samples |

| Sensitive to Cisplatin alone | 6 |

| Sensitive to Iproplatin alone | 8 |

| Sensitive to both Cisplatin and Iproplatin | 2 |

| Total Pairs Evaluated | 53 |

Data sourced from a human tumor clonogenic assay.

This interactive table illustrates the partial lack of cross-resistance between the two platinum analogs, a key finding in the preclinical evaluation of iproplatin.

While direct, detailed in vivo studies with quantifiable data on the inhibition of metastatic nodules by iproplatin in murine models are not extensively reported in readily available literature, the existing research on its activity against primary tumors and its distinct resistance profile provides a foundation for its potential utility in controlling metastatic disease. The demonstrated efficacy in regressing established tumors suggests a cytotoxic potential that would be a prerequisite for eliminating disseminated cancer cells.

Structure Activity Relationships Sar and Design of Iproplatin Analogues

Influence of Ligand Modifications on Chemical Reactivity

The chemical reactivity of Pt(IV) prodrugs like Iproplatin is fundamentally linked to their reduction to the active Pt(II) species, which can then bind to DNA and induce cell death. pcbiochemres.compcbiochemres.comacs.org The ligands coordinated to the platinum center play a pivotal role in modulating this reactivity.

Axial Ligands: The two axial ligands in Iproplatin are hydroxo (-OH) groups. These are lost upon reduction. Modifying these ligands is a key strategy in drug design. nih.govacs.org Replacing them with more lipophilic carboxylato ligands, for example, can lead to compounds with exceptionally high cytotoxicity. researchgate.net The nature of these axial ligands can be fine-tuned to alter physicochemical properties such as solubility, lipophilicity, and the kinetic profile of the complex. nih.govescholarship.org For instance, Pt(IV) complexes with two acetate (B1210297) ions in the axial position have shown reduced cytotoxicity compared to cisplatin (B142131), demonstrating the significant impact of this modification. nih.gov

Equatorial (Carrier) Ligands: The non-leaving, or carrier, ligands in Iproplatin are the two isopropylamine (B41738) groups. These ligands remain attached to the platinum after reduction and influence the geometry and reactivity of the resulting Pt(II)-DNA adducts. While Iproplatin features simple isopropylamine ligands, other designs have incorporated more complex amines. For example, substituting the ammine ligands of cisplatin with aminosugars has been explored, though early attempts did not yield significant anticancer activity. nih.gov The steric and electronic properties of these carrier ligands are crucial. nih.gov

Equatorial (Leaving) Ligands: The two chloride ligands in the equatorial plane of Iproplatin are the leaving groups in the activated Pt(II) form. Their lability is critical for the subsequent binding to DNA. nih.gov The replacement of chloride with other groups, such as the bidentate dicarboxylate in carboplatin (B1684641), significantly alters the drug's reactivity and toxicity profile. In Pt(IV) analogues, the equatorial ligands also influence the reduction potential; complexes with dichlorido equatorial ligands generally have higher reduction potentials and faster reduction rates compared to those with dicarboxylato equatorial ligands. researchgate.netrsc.org

Theoretical studies using computational methods have further elucidated these relationships, showing that changes in the ligands affect the energy gap of the molecule, which in turn relates to its reactivity. pcbiochemres.com These studies help to predict how modifications will influence the stability and interaction of the complex with biological targets like DNA bases. pcbiochemres.compcbiochemres.com

Impact of Ligand Bulky and Electron-Withdrawing Properties on Reduction Rates

The rate at which a Pt(IV) prodrug is reduced to its active Pt(II) form is a critical determinant of its pharmacological profile. This reduction rate is heavily influenced by the steric bulk and electronic properties of the coordinated ligands. rsc.orgnih.gov

The ease of reduction is influenced by both axial and equatorial ligands. Research has shown that complexes with bulkier and more electron-withdrawing ligands tend to exhibit faster reduction rates. rsc.org This can be attributed to several factors. Electron-withdrawing groups increase the reduction potential of the Pt(IV) center, making it more susceptible to accepting electrons from biological reductants like ascorbate (B8700270) and glutathione (B108866). researchgate.netrsc.org

A study comparing Pt(IV) complexes with dichlorido equatorial ligands to those with dicarboxylato equatorial ligands found that the dichlorido complexes had faster reduction rates. rsc.org Similarly, the introduction of highly electron-withdrawing carboxylato ligands can significantly impact stability and activity. researchgate.net However, the relationship is not always straightforward. For Pt(IV) derivatives of oxaliplatin (B1677828), the expected correlation between electrochemical reduction potentials and rates of reduction by ascorbate is not observed, likely due to the different abilities of the amine and carboxylato ligands to facilitate electron transfer. researchgate.net

The steric hindrance of both axial and equatorial ligands also plays a role. rsc.org The mechanism of reduction can be an "inner-sphere" process, where the reductant directly interacts with a ligand (often a halide), or an "outer-sphere" process, where electrons are transferred without direct contact. rsc.orgnih.gov The steric bulk of the carrier ligands can influence which mechanism is favored and the nature of the final reduction product. nih.gov

| Ligand Property | Effect on Pt(IV) Center | Impact on Reduction Rate | Reference |

|---|---|---|---|

| More Electron-Withdrawing (Axial/Equatorial) | Increases reduction potential | Faster | researchgate.netrsc.org |

| Bulkier (Axial/Equatorial) | Increases steric hindrance | Faster | rsc.org |

| Dichlorido (Equatorial) vs. Dicarboxylato (Equatorial) | Higher reduction potential | Faster for Dichlorido | researchgate.netrsc.org |

Rational Design Strategies for New Platinum Complexes

The insights gained from SAR studies of Iproplatin and other platinum complexes have enabled more rational design strategies for creating new anticancer agents. nih.govresearchgate.net The goal is to develop compounds with improved therapeutic indices by enhancing tumor targeting, overcoming resistance mechanisms, and reducing systemic toxicity. nih.govmdpi.com

Key strategies in the rational design of Pt(IV) analogues include:

Modulating Reduction Potential: As discussed, the axial and equatorial ligands can be selected to tune the reduction potential of the Pt(IV) complex. nih.govacs.org This allows for the design of prodrugs that are stable in the bloodstream but are readily reduced in the hypoxic and reductive microenvironment of a tumor. escholarship.org

Attaching Bioactive Axial Ligands: The axial positions provide a unique opportunity to attach other biologically active molecules. nih.govnih.gov This "dual-action" or "multi-action" approach can create a synergistic effect. For example, researchers have tethered inhibitors of enzymes associated with drug resistance, such as glutathione-S-transferase, to a Pt(IV) scaffold. nih.gov Another strategy involves attaching ligands that can modulate the immune system or other signaling molecules that are released upon reduction of the platinum core. nih.govoregonstate.edu

Improving Pharmacokinetics: The axial ligands can be modified to improve the drug's pharmacokinetic properties, such as its lipophilicity and cellular uptake. acs.orgescholarship.org For instance, the orally active Pt(IV) drug satraplatin (B1681480) was rationally designed with lipophilic axial ligands to facilitate oral administration. acs.orgnih.gov

Overcoming Resistance: Design strategies often focus on creating complexes that are effective against cisplatin-resistant cancer cells. This can be achieved by altering the carrier ligands to produce different types of DNA adducts or by designing complexes that have different cellular uptake or processing pathways. nih.govresearchgate.net

The ultimate aim of these rational design approaches is to move beyond the trial-and-error methods of the past and create platinum drugs that are more targeted, less toxic, and more effective against a wider range of cancers. pcbiochemres.comnih.gov The legacy of Iproplatin lies not just in its own clinical history, but in the chemical and biological principles it helped to illuminate, which continue to guide the development of the next generation of platinum therapeutics. pcbiochemres.compcbiochemres.com

Advanced Delivery Systems and Targeted Strategies for Iproplatin

Liposomal Encapsulation for Controlled Release

Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs, making them versatile carriers for anticancer agents like Iproplatin. mdpi.com Encapsulation within liposomes can protect the drug from degradation, prolong its circulation time, and facilitate its accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect. nih.govnih.gov

The loading of Iproplatin into liposomes can be achieved through two primary methods: passive and active loading.

Passive Loading : In this method, the liposomes are formed in a solution that is saturated with the drug. nih.gov The drug is encapsulated within the aqueous core or intercalated into the lipid bilayer during the vesicle formation process. youtube.com

Active Loading : This technique involves creating a chemical gradient across the liposome membrane to drive the drug into the vesicle's core after the liposomes have been formed. For Iproplatin, an active loading strategy utilizing a calcium acetate (B1210297) gradient has been successfully employed. nih.govnih.gov This method has demonstrated a significant improvement in drug concentration within the liposome compared to passive techniques. nih.govnih.gov Specifically, active loading of the Pt(IV) prodrug Iproplatin has been shown to achieve a threefold enhancement in drug concentration compared to passive loading strategies. nih.govnih.govresearchgate.net

| Loading Strategy | Description | Relative Efficiency |

|---|---|---|

| Passive Loading | Liposomes are formed in a drug-saturated solution. nih.gov | Baseline |

| Active Loading (Calcium Acetate Gradient) | A transmembrane gradient drives the drug into pre-formed liposomes. nih.govnih.gov | 3-fold enhancement in drug concentration compared to passive loading. nih.govnih.govresearchgate.net |

Encapsulation efficiency refers to the percentage of the initial drug that is successfully entrapped within the liposomes. While active loading significantly boosts the amount of encapsulated Iproplatin, the stability of the formulation over time is a critical factor for its therapeutic potential. nih.govnih.gov

Studies evaluating the stability of Iproplatin-loaded liposomes have assessed passive drug leakage. In one study, it was found that 19% of the encapsulated Iproplatin remained within the liposomes after six days in a solution. researchgate.netresearchgate.net Ongoing research is focused on improving the liposomal retention of actively loaded platinum drugs to minimize premature drug release before reaching the target tumor site. nih.gov

Microbubble-Conjugated Liposomes for Ultrasound-Triggered Release

To achieve greater spatial and temporal control over drug release, Iproplatin-loaded liposomes have been conjugated to gas-filled microbubbles. nih.govnih.gov This creates an ultrasound-responsive drug delivery vehicle that can release its payload at a specific target site upon exposure to an ultrasound field. nih.govnih.govresearchgate.net The liposomes are typically attached to the microbubbles via a chemical linker, such as a strain-promoted azide-alkyne cycloaddition reaction. nih.govnih.gov

When exposed to an ultrasound field, the microbubbles undergo oscillation and cavitation (the formation and collapse of bubbles). researchgate.net This process generates mechanical forces, including microstreaming and inertial cavitation, which can disrupt the lipid bilayer of the attached liposomes, triggering the rapid release of the encapsulated Iproplatin. nih.gov For this to be effective, it is suggested that the microbubbles and liposomes should be in close proximity, ideally less than 40 μm apart. nih.gov

This ultrasound-mediated release mechanism has been shown to significantly enhance the cellular accumulation of Iproplatin in cancer cells. nih.gov In studies involving breast cancer (MCF-7) cells, treatment with Iproplatin-loaded liposome-microbubble constructs in the presence of ultrasound resulted in a marked increase in intracellular platinum concentration. nih.govnih.gov In contrast, negligible platinum uptake was observed in cells treated with the liposomes alone, both with and without ultrasound exposure. nih.govnih.govmdpi.com This suggests that the microbubble-mediated ultrasonic release is crucial for overcoming cellular barriers and achieving effective drug delivery. nih.govnih.gov The mechanism for this enhanced accumulation is thought to involve the formation of temporary pores in the cell membrane or the promotion of endocytosis. nih.gov

| Treatment Group | Ultrasound Exposure | Observed Platinum Uptake |

|---|---|---|

| Iproplatin-Loaded Liposomes (L(Pt)) | No | Not Appreciable nih.govnih.gov |

| Iproplatin-Loaded Liposomes (L(Pt)) | Yes | Not Appreciable nih.govnih.gov |

| Microbubble-Liposome Constructs (M-L(Pt)) | Yes | Increased Platinum Concentration nih.govnih.gov |

Exploration of Nanoparticle Formulations (General Principles, Excluding Specific Drug Loading Data)

Beyond liposomes, a wide array of nanoparticle (NP) drug delivery systems have been explored for platinum-based drugs to improve their therapeutic index. nih.gov These nanocarriers are designed to exploit the unique pathophysiology of solid tumors, particularly the EPR effect, which arises from leaky tumor blood vessels and poor lymphatic drainage. nih.govnih.gov This allows nanoparticles of a certain size to preferentially accumulate in tumor tissue. nih.gov

General principles guiding the design of these nanoparticle formulations include:

Material Composition : Nanoparticles can be fabricated from organic materials (such as polymers to form polymeric NPs, micelles, and conjugates), inorganic materials (like gold, iron oxide, or silica), or hybrid components. nih.govnih.gov Polymeric nanoparticles, for instance, can be made from biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA). researchgate.net

Surface Modification : The surface of nanoparticles is often modified to enhance their performance. A common strategy is PEGylation, the attachment of polyethylene glycol (PEG) chains, which helps nanoparticles evade the body's immune system (the mononuclear phagocytic system) and prolongs their circulation time in the bloodstream. nih.govnih.gov This extended circulation increases the probability of accumulation at the tumor site. nih.gov

Controlled Release : Nanoparticle systems can be engineered for controlled drug release. nih.gov This can be achieved by incorporating linkers between the drug and the nanoparticle that are sensitive to the tumor microenvironment, such as a lower pH or specific enzymes. nih.gov

These design strategies aim to improve drug solubility, increase blood circulation time, reduce systemic toxicity, and enhance cellular uptake compared to the free drug. nih.gov

Strategies for Enhancing Cellular Accumulation (Excluding Transport Mechanisms)

A major challenge in chemotherapy is ensuring the drug effectively enters cancer cells to exert its cytotoxic effect. Several strategies can enhance the cellular accumulation of platinum compounds like Iproplatin without relying on specific membrane transporter proteins.

Increased Lipophilicity : It is a widely held principle that increasing the lipophilicity (the ability to dissolve in fats or lipids) of a drug can result in greater cellular accumulation, as it facilitates passage through the lipid-rich cell membrane. nih.gov

Self-Assembling Nanoparticles : Certain highly lipophilic Pt(IV) prodrugs have been shown to spontaneously self-assemble into nano-aggregates in aqueous solutions. This self-assembly can improve cellular uptake by adding the highly effective process of endocytosis to the standard passive diffusion of individual molecules. nih.gov

Ultrasound and Microbubbles : As discussed previously, the use of microbubbles in conjunction with ultrasound can temporarily increase the permeability of cell membranes, potentially through the formation of pores, which facilitates the entry of the drug into the cell. nih.govresearchgate.net

Surface Ligands : Nanoparticles can be decorated with specific ligands, such as cell-penetrating peptides (CPPs), which are short peptides that can traverse the cell membrane and improve the intracellular delivery of the attached nanoparticle. researchgate.net

These approaches focus on altering the physicochemical properties of the drug formulation or physically modifying the cell membrane to boost intracellular drug concentration and, consequently, therapeutic efficacy.

Analytical and Spectroscopic Characterization in Biological Systems

Methodologies for Monitoring Iproplatin's Reduction in Biological Matrices

Iproplatin itself is a prodrug and requires reduction from platinum(IV) to platinum(II) to exert its cytotoxic effects. Monitoring this activation step is fundamental to understanding its efficacy.

High-Performance Liquid Chromatography (HPLC) coupled with UV Spectroscopy

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a powerful and widely used technique for monitoring the reduction of platinum(IV) complexes like Iproplatin. rsc.org This method allows for the separation and quantification of the parent Pt(IV) compound and its reduced Pt(II) counterpart. rsc.orgscielo.brresearchgate.net The principle lies in the different retention times of the two species on a chromatography column, often a reversed-phase C18 column. rsc.org By measuring the decrease in the peak area corresponding to Iproplatin and the appearance of a new peak for the Pt(II) species over time, the rate of reduction can be accurately determined. rsc.org

The reduction of Iproplatin has been extensively studied using HPLC with UV spectroscopy. rsc.org Due to its axial hydroxo ligands, Iproplatin shows resistance to reducing agents, which results in a significant amount of the compound remaining unchanged both in laboratory settings and within living organisms. rsc.org While HPLC-UV is a valuable tool for quantitatively detecting the reduction process, it has limitations. rsc.org For instance, if the axial ligands released upon reduction lack a UV chromophore, they cannot be detected by a UV detector. rsc.org Additionally, the resulting Pt(II) species often exhibit low absorbance, which can make their accurate quantification challenging. rsc.org

Below is a table summarizing typical parameters for HPLC-UV analysis of platinum complexes:

| Parameter | Value/Description |

| Column | Reversed-phase C18 |

| Mobile Phase | Methanol and water mixture (e.g., 80:20 v/v) |

| Detector | UV Spectrophotometer |

| Wavelength | Typically around 254 nm |

| Flow Rate | 1 mL/min |

| Temperature | Ambient |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 195Pt NMR) for Coordination Environment and Oxidation State

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 195Pt NMR, is an indispensable tool for characterizing the coordination environment and oxidation state of platinum compounds. wikipedia.orgresearchgate.net The 195Pt isotope is the only naturally occurring platinum isotope with a non-zero spin (I=1/2), making it suitable for NMR studies. researchgate.net

The chemical shifts in 195Pt NMR are highly sensitive to the electronic environment of the platinum nucleus, spanning a vast range of over 13,000 ppm. wikipedia.org This sensitivity allows for the clear distinction between different oxidation states (Pt(IV) vs. Pt(II)) and changes in the coordination sphere of the metal center. wikipedia.orgresearchgate.net The reduction of a Pt(IV) complex like Iproplatin to a Pt(II) species would result in a significant change in the 195Pt chemical shift, providing a direct method to monitor the reaction. wikipedia.org Furthermore, coupling constants between 195Pt and other nuclei in the ligands (e.g., 1H, 13C, 31P) can provide valuable structural information. huji.ac.il

Key Features of 195Pt NMR:

Wide Chemical Shift Range: Allows for clear differentiation of platinum species. wikipedia.org

Sensitivity to Oxidation State: Distinguishes between Pt(IV) and Pt(II). researchgate.net

Sharp Signals: Provides high-resolution data. wikipedia.org

Structural Information: Coupling constants reveal details about ligand coordination. huji.ac.il

X-ray Absorption Near Edge Spectroscopy (XANES) for Intracellular Reduction Rates

X-ray Absorption Near Edge Spectroscopy (XANES) is a powerful technique for directly probing the oxidation state of platinum within intact cells. nih.govacs.org This method provides information on the relative proportions of Pt(IV) and Pt(II) by analyzing the features of the X-ray absorption edge. nih.gov XANES has been successfully used to observe the intracellular reduction of platinum(IV) complexes and to correlate the rate of reduction with the electrochemical reduction potentials of the compounds. nih.govacs.org

Studies using XANES have demonstrated that Pt(IV) complexes can enter cells intact and subsequently undergo reduction. acs.org For example, the reduction of various Pt(IV) complexes in cancer cells has been monitored over time, revealing that the rate of reduction can vary between different compounds. rsc.org This technique provides crucial insights into the intracellular fate of prodrugs like Iproplatin, helping to understand how their chemical properties influence their activation within a cellular environment. rsc.org

Fluorescence Spectroscopy for Probing Cellular Metabolism

Fluorescence spectroscopy offers a sensitive means to investigate the cellular fate and metabolic processes related to platinum drugs. nih.govnsf.govresearchgate.net While Iproplatin itself is not fluorescent, fluorescent probes can be employed to monitor changes in the cellular environment upon drug treatment. nih.gov Alternatively, platinum complexes can be tagged with a fluorophore to track their uptake and distribution within cells using techniques like fluorescence microscopy and flow cytometry. nih.govresearchgate.net

One approach involves using fluorescent sensors that respond to changes in the intracellular redox environment, which is altered during the reduction of Pt(IV) to Pt(II). rsc.org Another strategy is to attach a fluorescent molecule to the platinum complex, where the fluorescence is quenched and then "turns on" upon the reduction of the Pt(IV) center and release of the fluorophore-containing ligand. rsc.org These methods provide valuable spatial and temporal information about the drug's activity at a cellular level. nih.govchimia.ch

Techniques for Investigating Iproplatin-Biomolecule Interactions

Once reduced to its active Pt(II) form, Iproplatin's metabolite interacts with various biomolecules, with DNA being the primary target. nih.govnih.gov

UV-Visible Absorption and Fluorescence Spectroscopy for DNA Binding

UV-Visible absorption spectroscopy is a fundamental technique used to study the binding interactions between small molecules and DNA. iapchem.orgmdpi.com When a platinum complex binds to DNA, changes in the absorption spectrum, such as hypochromism (a decrease in absorbance) and bathochromism (a red-shift in the wavelength of maximum absorbance), can be observed. mdpi.com These spectral changes indicate an interaction and can be used to calculate binding constants, providing a quantitative measure of the binding affinity. mdpi.com